Upupc

RNA Structure Codon-Anticodon Recognition NMR Spectroscopy

Upupc (5'-UUC-3') is the only biophysically characterized model of the phenylalanine codon-anticodon complex. Its defined A-RNA-type structure with a 40-45° rotation per residue is critical for translational fidelity studies. Unlike generic oligonucleotides, only this sequence provides validated NMR spectral assignments and quantitative conformational parameters essential for atomic-resolution modeling of tRNAPhe binding. High-purity (≥95%) reagent for NMR spectroscopy, molecular dynamics simulations, and HPLC method validation.

Molecular Formula C27H35N7O21P2
Molecular Weight 855.5 g/mol
CAS No. 2791-46-0
Cat. No. B1220692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUpupc
CAS2791-46-0
Synonyms5'-r(UpUpC)
5'-r(uridylyl-uridylyl cytidine)
UPUPC
uridylyl-uridylyl-cytidine
Molecular FormulaC27H35N7O21P2
Molecular Weight855.5 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)OP(=O)(O)OP(=O)(OCCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OCC5C(C(C(O5)N6C=CC(=O)NC6=O)O)O)O)O
InChIInChI=1S/C27H35N7O21P2/c28-12-1-5-32(25(43)29-12)23-19(41)20(42)24(53-23)54-56(46,47)55-57(48,50-9-11-16(38)18(40)22(52-11)34-7-3-14(36)31-27(34)45)49-8-4-10-15(37)17(39)21(51-10)33-6-2-13(35)30-26(33)44/h1-3,5-7,10-11,15-24,37-42H,4,8-9H2,(H,46,47)(H2,28,29,43)(H,30,35,44)(H,31,36,45)/t10-,11-,15-,16-,17-,18-,19-,20+,21-,22-,23-,24-,57?/m1/s1
InChIKeyLERUHTCUXOYYLC-FUIDQBBJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 pages / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Upupc (CAS 2791-46-0) Structural Biology Reagent for Codon-Anticodon Interaction Studies


Upupc (5'-r(Uridylyl-uridylyl cytidine); CAS 2791-46-0) is a defined ribotrinucleoside diphosphate oligonucleotide with the sequence 5'-UUC-3', corresponding to the triplet codon for the amino acid phenylalanine [1]. This compound is characterized by a molecular weight of 855.5 g/mol (molecular formula C27H35N7O21P2) and serves as a high-purity reagent (typically ≥95%) for fundamental research into codon-anticodon recognition, tRNA binding interactions, and the structural determinants of translational fidelity [2].

Sequence-Specific Structural Constraints of Upupc Prevent Generic Oligonucleotide Substitution


Generic substitution of oligonucleotides is not scientifically valid for Upupc due to the strict sequence- and conformation-dependence of its biological function. As the specific phenylalanine codon, Upupc adopts a unique A-RNA-type structure with defined glycosidic bond (low anti) and ribose conformations (3'-endo) when bound to its cognate tRNAPhe anticodon loop [1]. This precise three-dimensional architecture, characterized by a larger rotation per residue (40-45°) compared to conventional A-RNA (32.7°) and near-perfect base stacking, is critical for the enhanced thermodynamic stability of the codon-anticodon complex [1]. Even a single base substitution to an alternate codon or wobble pair, such as UpUpU, can alter the structural dynamics and binding equilibrium despite identical spatial arrangement in the free state, thereby fundamentally changing the experimental outcome [2]. Therefore, only Upupc provides a validated, biophysically-characterized model for phenylalanine-specific codon recognition studies.

Upupc (CAS 2791-46-0) Quantitative Structural Differentiation Evidence


Unique Helical Geometry of Upupc Compared to Canonical A-RNA

The solution structure of Upupc bound to yeast tRNAPhe reveals a distinct helical geometry that deviates quantitatively from the canonical A-RNA 11 conformation. Specifically, the rotation per residue in the bound Upupc trimer is 40-45°, which is significantly larger than the 32.7° rotation per residue characteristic of conventional A-RNA 11 [1]. This structural feature, determined via time-dependent transferred nuclear Overhauser enhancement (TRNOE) measurements, is accompanied by near-perfect stacking of the three bases. This geometry is directly comparable to the conformation observed for the anticodon triplet within the crystal structure of tRNAPhe, supporting its biological relevance. In contrast, no comparative data for UpUpU or other codon analogs in the identical tRNAPhe-bound state are available to suggest this specific geometric adaptation is universal.

RNA Structure Codon-Anticodon Recognition NMR Spectroscopy Molecular Modeling

Conformational Analysis of Upupc: Backbone and Furanose Ring Dynamics

Comprehensive 1H, 13C, and 31P NMR studies at 500 MHz have provided quantitative conformational parameters for the free Upupc trimer. The analysis reveals a near-balance in the N/S ribose equilibrium across all three nucleotide units, with a slight but measurable preference for the N-type (C3'-endo) conformation, comprising approximately 60% of the population [1]. Furthermore, backbone analysis indicates a preference for the trans conformation around the C3'-O3' bonds (ε torsion) and a predominantly trans orientation around the C5'-O5' bonds (γ torsion) [1]. This detailed conformational landscape serves as a benchmark dataset for the solution behavior of this specific UUC sequence, providing a baseline for understanding how tRNA binding perturbs this equilibrium. Comparative data for other trinucleoside diphosphates in the same study show similar conformational trends, but the exact population distribution is sequence-dependent, precluding direct substitution for precise biophysical work [2].

Oligonucleotide Conformation NMR Spectroscopy Ribose Pucker Backbone Dynamics

Ligand-Specific Structural Adaptation in the tRNAPhe Anticodon Loop

The interaction of Upupc with a model RNA pentadecamer comprising the anticodon stem and loop of yeast tRNAPhe results in only minor perturbations to the overall structure of the pentadecamer, with the characteristic 3'-stacked conformation of the loop being preserved upon codon binding [1]. This finding, derived from 500 MHz 1H NMR studies, suggests that Upupc binding does not induce a global structural rearrangement of its cognate anticodon loop. While no direct comparative data for a mismatched codon (e.g., UpUpU) binding to the same pentadecamer is available, this evidence supports the use of Upupc as a probe for studying the subtle, sequence-specific recognition events that occur within a pre-organized binding pocket, a principle that cannot be assumed for non-cognate or generic oligonucleotides.

RNA-Protein Interaction TRNOE Spectroscopy Ligand-Induced Conformational Change tRNA Dynamics

Key Scientific Application Scenarios for Upupc (CAS 2791-46-0) Reagent


High-Resolution Modeling of Phenylalanine Codon-Anticodon Interactions

Upupc is an indispensable reagent for biophysical studies employing Nuclear Magnetic Resonance (NMR) spectroscopy or molecular dynamics simulations to model the phenylalanine codon-anticodon interaction. Its well-defined NMR spectral assignments and quantitative conformational parameters provide a robust foundation for building and validating atomic-resolution structural models of the translational machinery [1]. The established helical geometry of bound Upupc (40-45° rotation per residue) serves as a specific constraint for modeling the UUC codon within the ribosomal A-site or bound to tRNAPhe, ensuring biological accuracy [2].

Investigations into the Structural Basis of Translational Fidelity

Researchers investigating the fundamental principles of translational accuracy and decoding can utilize Upupc as a model ligand to probe how ribosomes and tRNA discriminate between correct and incorrect codons. The minor structural perturbation observed upon Upupc binding to its cognate anticodon loop supports the hypothesis of a pre-organized recognition mechanism, where the ligand fits into a pre-shaped binding pocket [3]. Upupc provides a key tool for testing this hypothesis through comparative binding studies with near-cognate or mismatched oligonucleotides.

Calibration and Benchmarking of Oligonucleotide Analytical Methods

Given its high-purity specification (typically ≥95%) and well-documented physicochemical properties (MW 855.5 g/mol, formula C27H35N7O21P2), Upupc can serve as a reliable standard or calibration compound in analytical chemistry workflows [4]. This includes the development and validation of HPLC methods for oligonucleotide separation and purification, as well as benchmarking mass spectrometry protocols for the analysis of short RNA fragments. Its availability from reputable vendors as a characterized research chemical supports its use in method development and quality control applications.

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